

Methyl 2,4-Dihydroxybenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,4-Dihydroxybenzoate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dihydroxybenzoate, also known as methyl β -resorcyate, is a valuable organic intermediate widely utilized in the synthesis of fine chemicals, pharmaceuticals, and cosmetic agents.[1][2] Its molecular structure, featuring a benzene ring substituted with two hydroxyl groups and a methyl ester, offers multiple reactive sites, making it a versatile precursor for a diverse range of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role as a foundational component in modern organic synthesis.

Physicochemical and Spectroscopic Properties

Methyl 2,4-dihydroxybenzoate is a crystalline solid at room temperature.[2] Its key properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference(s)
CAS Number	2150-47-2	[1][3][4]
Molecular Formula	C ₈ H ₈ O ₄	[3][4][5]
Molecular Weight	168.15 g/mol	[4][5]
Appearance	Pale cream crystals or powder	[2]
Melting Point	118-121 °C	[1]
Solubility	Soluble in methanol	[1]
IUPAC Name	methyl 2,4-dihydroxybenzoate	[3]
InChI Key	IIFCLXHRIYTHPV- UHFFFAOYSA-N	[3]
SMILES	<chem>COC(=O)C1=C(C=C(C=C1)O)O</chem>	[3]

Synthesis of Methyl 2,4-Dihydroxybenzoate

A common and efficient method for the synthesis of **methyl 2,4-dihydroxybenzoate** involves the oxidation of 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst, followed by esterification.

This procedure outlines a green chemistry approach for the synthesis.

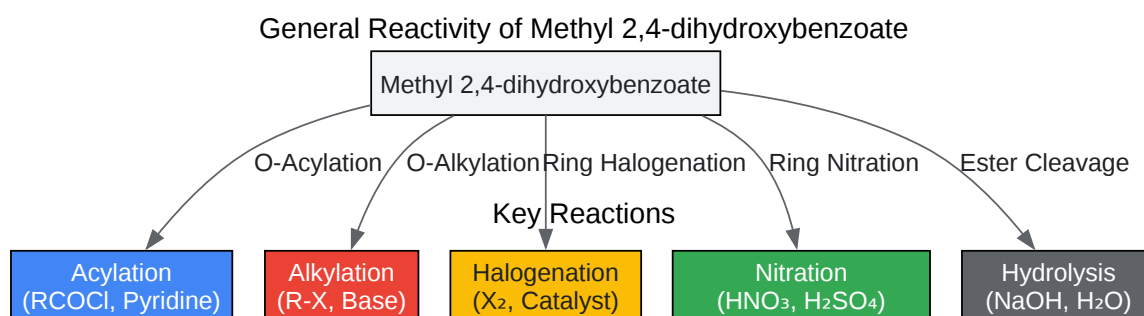
- Step 1: Reaction Setup
 - To a stirred solution of 2,4-dihydroxybenzaldehyde (1 mmol) in methanol (6 mL), add tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1 mol%).
 - Stir the mixture for 15 minutes at room temperature.
- Step 2: Oxidation
 - Slowly add 5.5 M tert-butyl hydroperoxide (TBHP) in decane (3 mmol) to the reaction mixture.

- Reflux the mixture until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
- Step 3: Work-up and Purification
 - After the reaction is complete, evaporate the methanol under reduced pressure.
 - Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
 - Wash the combined organic layers with cold saturated sodium bicarbonate solution (2 x 20 mL) followed by brine.
 - Dry the organic layer over anhydrous MgSO_4 and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane solvent system to yield pure **methyl 2,4-dihydroxybenzoate**.

Reactant/Reagent	Molar Equivalent	Purpose
2,4-Dihydroxybenzaldehyde	1.0	Starting material
Methanol	Solvent	Solvent/Reagent
Tris(pentafluorophenyl)borane	0.01	Catalyst
tert-Butyl hydroperoxide (5.5M)	3.0	Oxidizing agent

Chemical Reactivity and Key Transformations

The reactivity of **methyl 2,4-dihydroxybenzoate** is governed by the interplay of its three functional groups: the two hydroxyl groups (at C2 and C4) and the methyl ester group (at C1). The hydroxyl groups are nucleophilic and activating, while the ester group is electron-withdrawing and deactivating. This electronic landscape dictates the regioselectivity of various transformations.



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Caption: Key synthetic transformations of **methyl 2,4-dihydroxybenzoate**.

Alkylation of the hydroxyl groups is a common reaction. Due to the difference in acidity and steric hindrance, regioselective alkylation can often be achieved. The 4-OH group is generally more nucleophilic and less sterically hindered, making it more susceptible to alkylation under basic conditions.[6] Cesium bicarbonate in acetonitrile has been reported as an effective system for regioselective 4-O-alkylation of similar 2,4-dihydroxyaryl compounds.[6]

- Step 1: Reaction Setup
 - To a solution of a 2,4-dihydroxyaryl compound (e.g., **methyl 2,4-dihydroxybenzoate**) (1.0 equiv.) in acetonitrile, add cesium bicarbonate (CsHCO_3) (1.5 equiv.).
 - Add the alkyl halide (1.2 equiv.).
- Step 2: Reaction
 - Stir the mixture at 80 °C and monitor the reaction progress by TLC.
- Step 3: Work-up and Purification
 - After completion, cool the reaction mixture to room temperature.
 - Filter the mixture and concentrate the filtrate under reduced pressure.

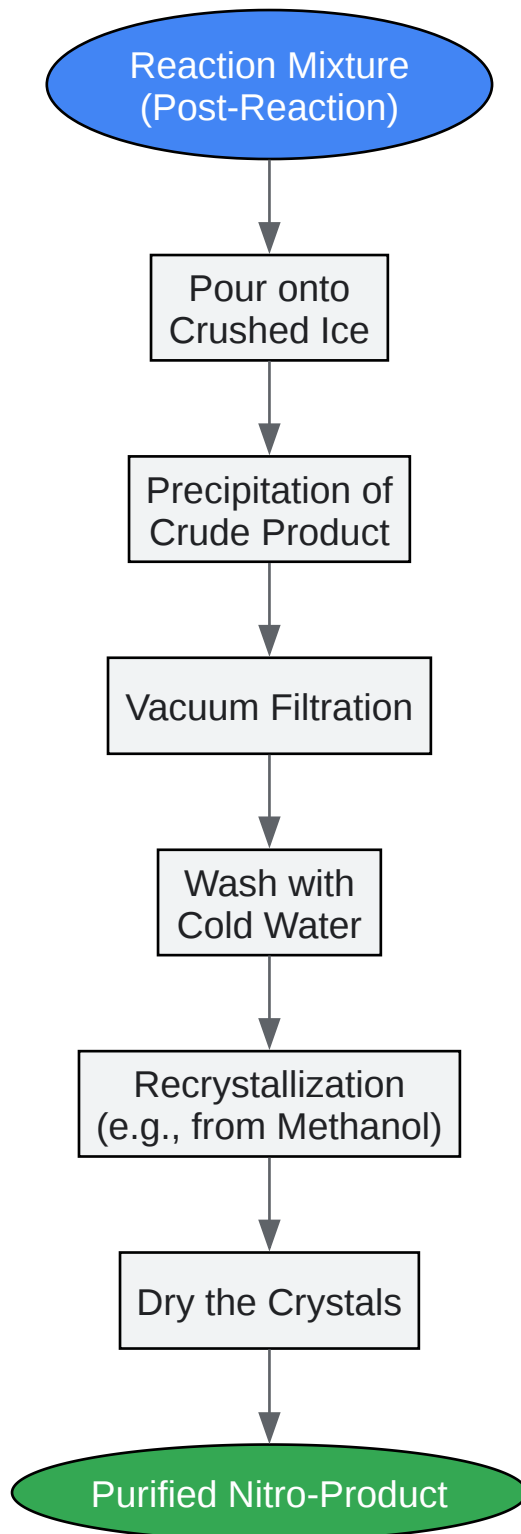
- Purify the residue by column chromatography on silica gel to obtain the 4-O-alkylated product.

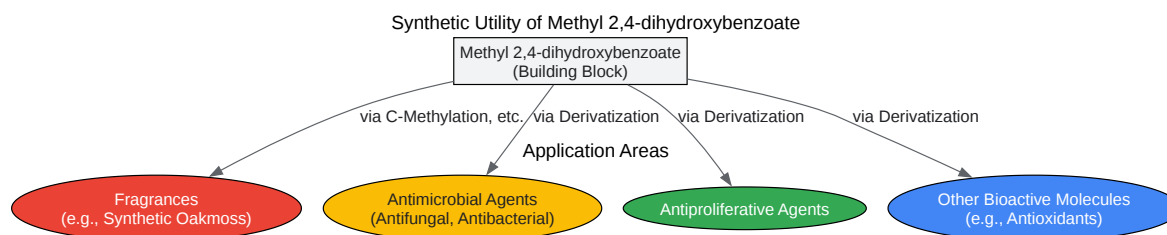
Nitration introduces a nitro group onto the aromatic ring, a key step for synthesizing various derivatives like anilines. The reaction is a classic electrophilic aromatic substitution. The activating hydroxyl groups and the deactivating ester group direct the incoming electrophile (NO_2^+). The positions ortho and para to the powerful activating -OH groups (C3, C5) are the most likely sites of substitution.

- Safety Note: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).[7][8] The reaction is exothermic.
- Step 1: Preparation of Nitrating Mixture
 - In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Keep the temperature below 10 °C.
- Step 2: Reaction
 - Dissolve **methyl 2,4-dihydroxybenzoate** in concentrated sulfuric acid in a separate flask, and cool the mixture to 0 °C in an ice-salt bath.
 - Add the cold nitrating mixture dropwise to the stirred solution of the ester, maintaining the internal temperature below 15 °C.[8]
 - After the addition is complete, stir the mixture for an additional 10-20 minutes in the cold bath.[9]
- Step 3: Work-up and Isolation
 - Carefully pour the reaction mixture onto crushed ice in a beaker.
 - The solid product should precipitate.
 - Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

- Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol/water mixture) to obtain the purified nitro-derivative.

Workflow for Nitration Work-up





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- To cite this document: BenchChem. [Methyl 2,4-Dihydroxybenzoate: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044491#methyl-2-4-dihydroxybenzoate-as-a-building-block-in-organic-synthesis]

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